

HS94 as a Probe for DAPK3 Function: An In-depth Technical Guide

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Compound of Interest

Compound Name: HS94

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Introduction

Death-associated protein kinase 3 (DAPK3), also known as ZIP kinase (ZIPK), is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, smooth muscle contraction, and innate immunity. Its dysregulation has been implicated in several diseases, such as hypertension, cancer, and inflammatory conditions. **HS94** is a selective inhibitor of DAPK3, making it a valuable chemical probe for elucidating the physiological and pathological functions of this kinase. This guide provides a comprehensive overview of **HS94**, including its biochemical properties, guidance on its use in experimental settings, and a summary of DAPK3 signaling pathways.

Data Presentation: Quantitative Data for HS94

HS94 is characterized as a selective DAPK3 inhibitor. The following table summarizes the available quantitative data for **HS94** and related compounds for comparative purposes. It is important to note that a comprehensive public kinase selectivity profile for **HS94** across a broad panel (e.g., a kinome scan) is not readily available in the public domain. The selectivity mentioned is primarily in comparison to PIM kinases.

Compound	Target	Parameter	Value	Selectivity	Reference
HS94	DAPK3	Ki	126 nM	>20-fold over PIM kinases	[1][2]
HS38	DAPK1	Kd	300 nM	Also inhibits DAPK3 (Kd = 280 nM) and PIM3 (IC50 = 200 nM)	[3]
HS56	DAPK3	Ki	260 nM	Dual inhibitor with PIM-3 (Ki = 208 nM)	[3][4]
HS148	DAPK3	Ki	119 nM	>10-fold over PIM kinases	[3]

Experimental Protocols

Detailed experimental protocols are essential for the effective use of **HS94** as a research probe. Below are representative protocols for key experiments involving DAPK3 inhibition.

In Vitro DAPK3 Kinase Assay

This protocol describes a method to measure the enzymatic activity of DAPK3 and assess the inhibitory potential of **HS94** using a peptide substrate.

Materials:

- Recombinant active DAPK3 enzyme
- DAPK substrate peptide (e.g., a peptide containing the consensus phosphorylation motif for DAPK3)[5]
- **HS94** inhibitor
- Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β -glycerophosphate, 2 mM DTT, 0.1 mM Na_3VO_4 , 10 mM MgCl_2)

- ATP (at a concentration close to the K_m for DAPK3)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a stock solution of **HS94** in DMSO. Serially dilute **HS94** in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
- **Kinase Reaction Setup:** In a 384-well plate, add 1 μ L of the diluted **HS94** or DMSO control.
- **Enzyme Addition:** Add 2 μ L of recombinant DAPK3 enzyme diluted in kinase assay buffer to each well.
- **Substrate/ATP Mix Addition:** Add 2 μ L of the substrate/ATP mixture to each well to initiate the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:**
 - Add 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 10 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a microplate reader.
- **Data Analysis:** Calculate the percent inhibition for each **HS94** concentration relative to the DMSO control and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This protocol outlines a method to assess the effect of **HS94** on the migratory capacity of cells in culture.

Materials:

- Cells of interest (e.g., cancer cell line with known DAPK3 expression)
- Complete cell culture medium
- Serum-free cell culture medium
- **HS94** inhibitor
- Sterile pipette tips or a cell-scratching instrument
- Microscope with live-cell imaging capabilities or a standard microscope for imaging at different time points

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
- Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
- Washing: Gently wash the wells with serum-free medium to remove detached cells and debris.
- Treatment: Replace the medium with fresh medium containing different concentrations of **HS94** or a DMSO vehicle control.
- Imaging:
 - Time-Lapse Microscopy: Place the plate in a microscope equipped with a stage-top incubator and acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

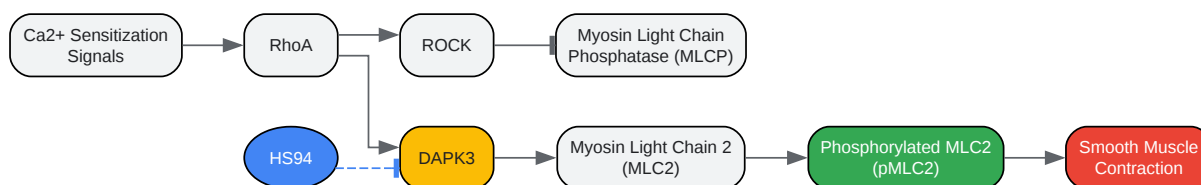
- Fixed-Time-Point Imaging: If live-cell imaging is not available, incubate the plate in a standard cell culture incubator and capture images of the same wound areas at defined time points (e.g., 0, 12, 24, 48 hours).
- Data Analysis:
 - Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure for each condition relative to the initial wound area.
 - Compare the rate of wound closure between **HS94**-treated and control groups to determine the effect of DAPK3 inhibition on cell migration.

Signaling Pathways and Experimental Workflows

DAPK3 is a multifaceted kinase involved in several key signaling pathways. **HS94** can be utilized to probe the specific role of DAPK3 in these contexts.

DAPK3 in Smooth Muscle Contraction

DAPK3 is known to phosphorylate myosin light chain 2 (MLC2), a key event in the calcium sensitization of smooth muscle contraction. **HS94** can be used to investigate the contribution of DAPK3 to this process.

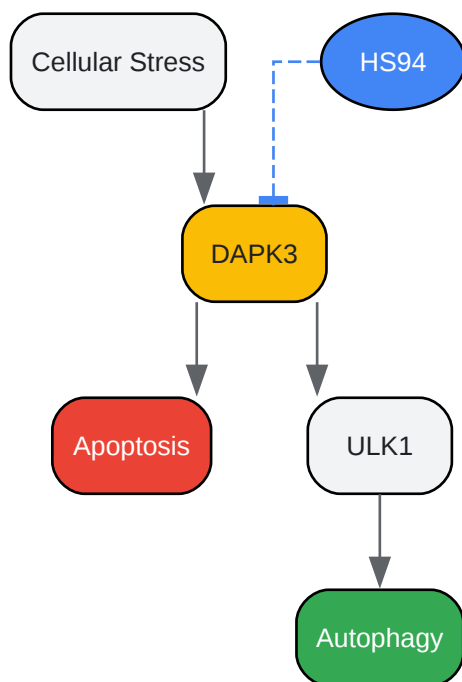


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Caption: DAPK3 signaling in smooth muscle contraction.

DAPK3 in Apoptosis and Autophagy

DAPK3 has been implicated in the regulation of both programmed cell death (apoptosis) and cellular self-digestion (autophagy).

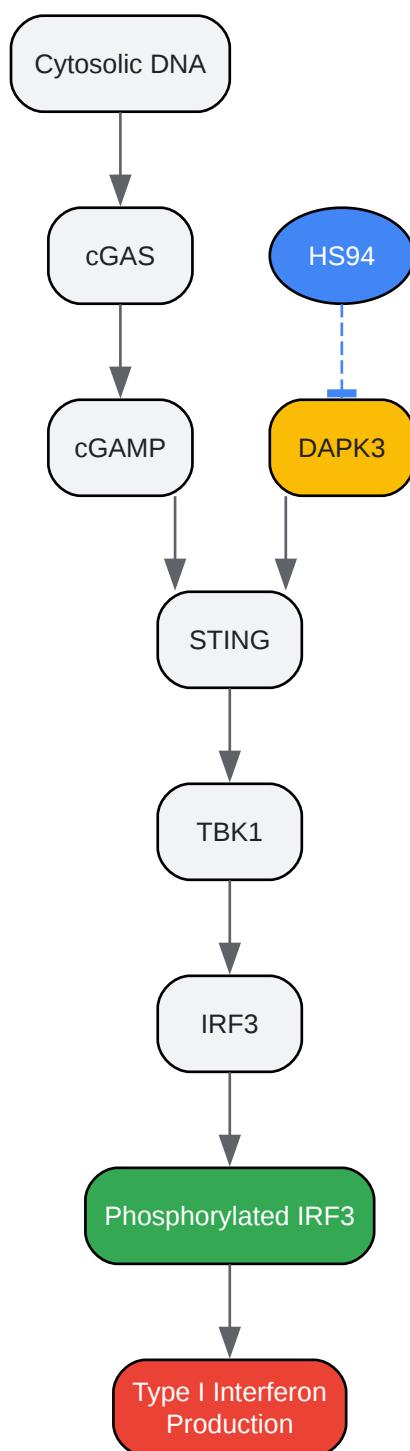


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Caption: DAPK3's role in apoptosis and autophagy.

DAPK3 in STING-Mediated Innate Immunity

Recent evidence has highlighted DAPK3 as a critical component of the STING (stimulator of interferon genes) pathway, which is essential for the innate immune response to cytosolic DNA.

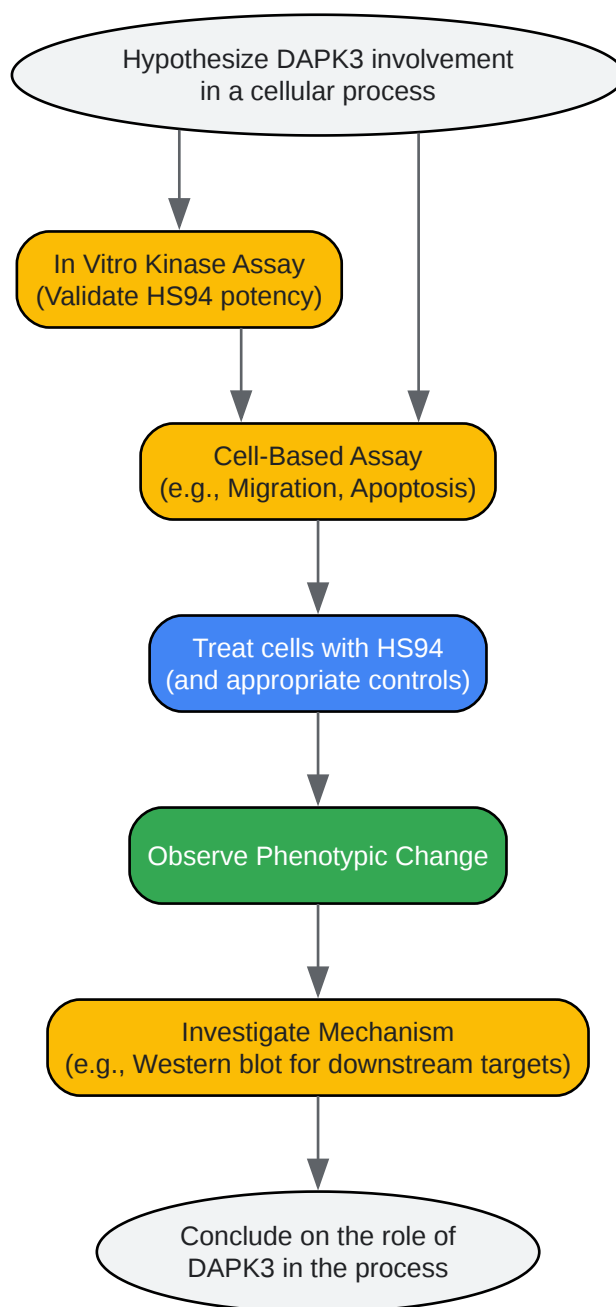


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Caption: DAPK3 in the STING signaling pathway.

Experimental Workflow for Investigating DAPK3 Function Using HS94

The following diagram illustrates a logical workflow for using **HS94** to dissect the cellular functions of DAPK3.



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Caption: Workflow for studying DAPK3 with **HS94**.

Conclusion

HS94 serves as a potent and selective chemical probe for investigating the diverse functions of DAPK3. Its utility in dissecting the roles of DAPK3 in various signaling pathways makes it an invaluable tool for researchers in both basic science and drug discovery. While the currently available data strongly supports its selectivity against DAPK3 over PIM kinases, the broader kinome-wide selectivity profile remains to be fully elucidated. Future studies providing a comprehensive selectivity panel will further solidify the position of **HS94** as a gold-standard probe for DAPK3 research. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of **HS94** in exploring the intricate biology of DAPK3.

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